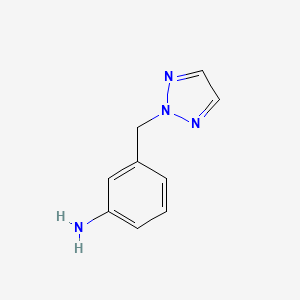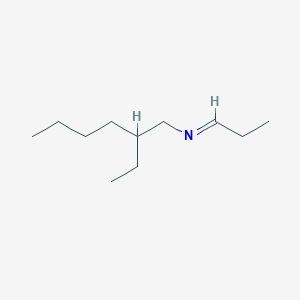![molecular formula C9H15IO3 B12547777 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol CAS No. 158300-17-5](/img/structure/B12547777.png)
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol: is an organic compound with the molecular formula C9H15IO3 It is characterized by the presence of an iodine atom, a tetrahydropyran ring, and a butenol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol typically involves the iodination of a precursor molecule followed by the introduction of the oxan-2-yl group. One common method includes the reaction of 3-iodo-2-buten-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-iodo-4-[(oxan-2-yl)oxy]but-2-enal or 3-iodo-4-[(oxan-2-yl)oxy]but-2-enoic acid.
Reduction: Formation of 3-iodo-4-[(oxan-2-yl)oxy]butan-1-ol.
Substitution: Formation of 3-azido-4-[(oxan-2-yl)oxy]but-2-en-1-ol or 3-cyano-4-[(oxan-2-yl)oxy]but-2-en-1-ol.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom can be radioactively labeled for tracing experiments.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The oxan-2-yl group can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems. The buten-1-ol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
- 3-Iodo-4-[(tetrahydropyran-2-yloxy)but-2-en-1-ol
- 3-Iodo-4-[(tetrahydro-2H-pyran-2-yl)oxy]but-2-en-1-ol
Comparison: Compared to similar compounds, 3-Iodo-4-[(oxan-2-yl)oxy]but-2-en-1-ol exhibits unique reactivity due to the presence of the oxan-2-yl group. This group can influence the compound’s chemical behavior, making it more suitable for specific applications in synthetic chemistry and biological research. Additionally, the iodine atom provides opportunities for radiolabeling, which is not possible with other halogens.
属性
CAS 编号 |
158300-17-5 |
|---|---|
分子式 |
C9H15IO3 |
分子量 |
298.12 g/mol |
IUPAC 名称 |
3-iodo-4-(oxan-2-yloxy)but-2-en-1-ol |
InChI |
InChI=1S/C9H15IO3/c10-8(4-5-11)7-13-9-3-1-2-6-12-9/h4,9,11H,1-3,5-7H2 |
InChI 键 |
YDRIBYPUAWAMDB-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC(=CCO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane](/img/structure/B12547697.png)


![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
![4-[(2,2-Dimethylpropyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12547725.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)


![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)



![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)

